molecular formula C17H23NO2S B3907115 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol

2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol

Cat. No. B3907115
M. Wt: 305.4 g/mol
InChI Key: BDPUIRRMUBEFDD-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol, also known as FTB, is a chemical compound that has been the focus of scientific research for its potential applications in the field of medicine. FTB is a chiral molecule that has a molecular weight of 345.5 g/mol. The compound has a unique structure that makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol is not yet fully understood. However, studies have shown that 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol has also been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol has been shown to have anti-inflammatory and anti-oxidant properties. 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol has also been shown to have a positive effect on insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol is its high selectivity and potency against cancer cells. 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol has been shown to have minimal toxicity against normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol. One potential direction is the development of more efficient synthesis methods for 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol. Another direction is the investigation of the mechanism of action of 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol, which could lead to the development of more effective cancer therapies. Additionally, the potential applications of 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol in the treatment of other diseases, such as diabetes, should be explored.

Scientific Research Applications

2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol is its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that 2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-(thiophen-3-ylmethyl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-3-16(12-19)18(11-15-6-8-21-13-15)10-14(2)9-17-5-4-7-20-17/h4-9,13,16,19H,3,10-12H2,1-2H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPUIRRMUBEFDD-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N(CC1=CSC=C1)CC(=CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CO)N(CC1=CSC=C1)C/C(=C/C2=CC=CO2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol
Reactant of Route 2
2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol
Reactant of Route 3
2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol
Reactant of Route 4
2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol
Reactant of Route 5
2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol
Reactant of Route 6
2-[[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl](3-thienylmethyl)amino]butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.